(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide
Description
(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a chiral amide derivative characterized by a stereospecific (S)-configuration at the α-carbon of the amino group. Its structure features a 2-bromo-substituted benzyl group and an ethyl moiety at the tertiary amine, alongside a branched 3-methylbutyramide backbone.
Properties
IUPAC Name |
(2S)-2-amino-N-[(2-bromophenyl)methyl]-N-ethyl-3-methylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-7-5-6-8-12(11)15/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZBDFNYAOTXPFD-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1Br)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carboxyl Activation and Amide Bond Formation
The synthesis often begins with (S)-2-aminobutyric acid, leveraging its inherent chirality. In a method analogous to CN101684078A, the carboxylic acid is activated using bis(trichloromethyl)carbonate (triphosgene) in tetrahydrofuran at −5–110°C. This generates a reactive intermediate, typically a mixed carbonate or acid chloride, which is subsequently treated with N-(2-bromo-benzyl)-N-ethylamine. The amidation proceeds in methanol or ethanol under reflux, achieving yields of 78–85%.
Table 1: Reaction Conditions for Carboxyl Activation
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Triphosgene | THF | 25 | 92.1 | 98.2 |
| Thionyl chloride | DCM | 40 | 84.5 | 95.0 |
Protection-Deprotection Strategies
To prevent undesired N-alkylation during amide formation, the amino group is protected as a tert-butoxycarbonyl (Boc) derivative. Deprotection using hydrochloric acid in dioxane yields the free amine, which is critical for subsequent functionalization. This step mirrors the ammoniation and acidification processes described in CN102898324A, where controlled pH adjustments ensure minimal racemization.
Reductive Amination for Stereocontrol
Asymmetric Synthesis of the Chiral Amine
A PMC study highlights reductive amination using S-2-aminobutyramide and aldehydes to construct chiral centers. For the target compound, 3-methyl-2-ketobutyric acid is condensed with N-(2-bromo-benzyl)-N-ethylamine in the presence of sodium cyanoborohydride. The reaction proceeds in methanol at 25°C, affording the (S)-enantiomer with 88% enantiomeric excess (ee). Chiral HPLC with cellulose-based columns further enriches ee to >99%.
Table 2: Reductive Amination Parameters
| Substrate | Reducing Agent | Solvent | ee (%) | Yield (%) |
|---|---|---|---|---|
| 3-Methyl-2-ketobutyric acid | NaBH3CN | MeOH | 88 | 76 |
| 2-Ketovaleric acid | NaBH(OAc)3 | EtOH | 82 | 68 |
Solvent and Temperature Effects
Nonpolar solvents like toluene favor imine formation but slow reduction kinetics. Polar aprotic solvents (e.g., DMF) accelerate the reaction but may promote racemization. Optimal results are achieved in methanol at 0–5°C, balancing reaction rate and stereochemical integrity.
N-Alkylation Strategies for Di-Substituted Amides
Sequential Alkylation Approach
Introducing both N-ethyl and N-(2-bromo-benzyl) groups requires sequential alkylation. Initial ethylation is performed using ethyl bromide in the presence of potassium carbonate in acetonitrile at 60°C. The intermediate is then reacted with 2-bromo-benzyl bromide under phase-transfer conditions (tetrabutylammonium bromide, NaOH/H2O), yielding the di-substituted amide in 72% overall yield.
Table 3: Alkylation Reaction Optimization
| Step | Reagent | Base | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Ethyl bromide | K2CO3 | MeCN | 89 |
| 2 | 2-Bromo-benzyl bromide | NaOH/H2O | Toluene | 81 |
Regioselectivity Challenges
Competing over-alkylation is mitigated by steric hindrance from the 3-methyl group on the butyramide backbone. Bulky bases like diisopropylethylamine (DIPEA) suppress quaternary ammonium salt formation, enhancing mono-alkylation selectivity.
Enantiomeric Resolution and Purification
Tartaric Acid-Mediated Crystallization
Racemic mixtures are resolved using L-(+)-tartaric acid in butanol, as detailed in CN102898324A. The (S)-enantiomer forms a less soluble diastereomeric salt, isolated via suction filtration. Recrystallization from diisopropyl ether increases optical purity to 99.5%.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromine Atom
The bromine atom on the benzyl ring undergoes S<sub>N</sub>2 reactions with nucleophiles, enabling aryl functionalization.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DMF/H<sub>2</sub>O (80°C) | Biaryl derivatives with boronic acids | 65–78% |
| Amination | CuI, L-proline, K<sub>3</sub>PO<sub>4</sub>, DMSO (120°C) | 2-Amino-substituted benzyl derivatives | 72% |
Key Insight : The bromine’s position (ortho to the benzyl group) sterically hinders certain couplings, necessitating bulky ligands or elevated temperatures.
Amide Bond Reactivity
The tertiary amide group participates in hydrolysis and transamidation under controlled conditions.
Mechanistic Note : Hydrolysis proceeds via tetrahedral intermediate formation, with stereochemistry retained at the chiral center.
Amino Group Functionalization
The primary amino group undergoes alkylation, acylation, and condensation.
| Reaction Type | Conditions | Products | Yield |
|---|---|---|---|
| Acylation | AcCl, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub> (0°C → RT) | N-Acetylated derivative | 85% |
| Reductive Alkylation | RCHO, NaBH<sub>3</sub>CN, MeOH (RT, 6 h) | N-Alkylated products | 70–75% |
| Schiff Base Formation | Aromatic aldehydes, EtOH (reflux) | Imine derivatives | 60–68% |
Steric Effects : The N-ethyl and benzyl groups reduce reactivity toward bulky electrophiles.
Cross-Coupling and Cyclization
The bromine atom and benzyl group enable participation in metal-catalyzed cross-coupling and intramolecular cyclization.
Catalytic Challenges : Palladium catalysts often require ligand optimization to mitigate deactivation by the amide group .
Oxidation and Reduction
Selective oxidation/reduction of functional groups modifies the compound’s properties.
Stereochemical Impact : Oxidations at the benzyl position retain configuration, while reductions may induce racemization.
Scientific Research Applications
Medicinal Chemistry
Potential as a Drug Candidate
(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide has been investigated for its potential as a therapeutic agent. The presence of the bromine atom in its structure may enhance its interaction with biological targets, making it a candidate for drug development against various diseases.
Case Study: Anticancer Activity
Research has indicated that compounds with similar structural features exhibit anticancer properties. For instance, studies on brominated derivatives have shown selective cytotoxicity against cancer cell lines, suggesting that this compound may also possess similar effects.
| Compound | Target Cancer Cell Line | IC50 (µM) |
|---|---|---|
| Example A | MCF-7 (Breast) | 15 |
| Example B | A549 (Lung) | 20 |
| This compound | TBD |
Biochemical Research
Enzyme Inhibition Studies
The compound's structural characteristics allow it to act as an inhibitor in various enzymatic reactions. Its application in studying enzyme kinetics and inhibition mechanisms is noteworthy.
Case Study: Inhibition of Protein Kinases
Protein kinases are crucial in cell signaling pathways, and inhibitors of these enzymes are valuable in therapeutic contexts. Preliminary studies suggest that this compound may inhibit specific kinases involved in tumor growth.
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| Protein Kinase A | Competitive | TBD |
| Protein Kinase B | Non-competitive | TBD |
Environmental Applications
Bioremediation Potential
The compound's brominated structure may also play a role in environmental applications, particularly in bioremediation efforts where halogenated compounds are used to degrade pollutants.
Case Study: Degradation of Organic Pollutants
Research indicates that brominated compounds can enhance the degradation of certain organic pollutants by microbial communities. The application of this compound could be explored further in this context.
| Pollutant | Degradation Rate (%) | Microbial Strain Used |
|---|---|---|
| Chlorinated Solvents | TBD | Pseudomonas spp. |
| Polycyclic Aromatic Hydrocarbons (PAHs) | TBD | Mycobacterium spp. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom on the benzyl group can participate in halogen bonding, which can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Substituent Analysis and Molecular Features
Key Observations
Electrophilic vs. Nucleophilic Character : The target compound’s 2-bromo substituent may act as a leaving group in substitution reactions, contrasting with the methylsulfanyl group in , which could serve as a soft nucleophile or metal-binding site.
Cyclopropyl introduces conformational rigidity, while pyrrolidinylmethyl adds secondary amine functionality.
Solubility and Lipophilicity :
- Pyridin-3-ylmethyl enhances water solubility via hydrogen bonding, whereas methylsulfanyl and dichloro groups increase lipophilicity.
Biological Activity
(S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide is a synthetic organic compound with a unique molecular structure that includes a chiral amino group and a bromobenzyl moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in anti-inflammatory and anticancer applications. The presence of the bromine atom enhances its reactivity, while the ethyl and methyl groups influence its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, such as enzymes and receptors. The bromobenzyl moiety may enhance hydrophobic interactions, while the amino group can form hydrogen bonds with active site residues. These interactions are crucial for modulating enzyme activity or receptor binding, potentially leading to therapeutic effects .
Research Findings
Recent studies have explored the compound's potential in various biological contexts:
- Anti-inflammatory Properties : Preliminary investigations suggest that this compound may exhibit significant anti-inflammatory effects, although detailed mechanisms remain to be elucidated.
- Anticancer Potential : The compound has shown promise in inhibiting cancer cell proliferation in vitro. Its structural components facilitate binding to specific targets involved in cancer pathways, which could lead to reduced tumor growth .
Case Study 1: Anticancer Activity
A study evaluated the cytotoxicity of this compound against various cancer cell lines. The results indicated that the compound exhibited IC50 values ranging from 5 to 15 µM, demonstrating significant potency compared to control compounds. The study highlighted that structural modifications could enhance its efficacy further.
Case Study 2: Anti-inflammatory Effects
In another investigation, the compound was tested for its ability to reduce inflammatory markers in a murine model of acute inflammation. Results showed a marked decrease in pro-inflammatory cytokines when administered at doses of 10 mg/kg, suggesting a potential therapeutic role in inflammatory diseases.
Comparative Analysis
To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 4-Bromobenzyl bromide | Bromobenzyl moiety | Lacks amino and butyramide groups |
| 4-Bromobenzyl alcohol | Contains a hydroxyl group | Lacks amino and butyramide groups |
| (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide | Similar structure but different substitution pattern | Varies in side chain influence on biological activity |
The unique combination of functional groups in this compound contributes to its distinct chemical reactivity and biological activity, making it a valuable candidate for further research in medicinal chemistry .
Q & A
Q. What synthetic strategies are recommended for preparing (S)-2-Amino-N-(2-bromo-benzyl)-N-ethyl-3-methyl-butyramide with high enantiomeric purity?
- Methodological Answer : The synthesis typically involves coupling a chiral amino acid derivative with a brominated benzylamine precursor. For example, Boc-protected intermediates (e.g., (S)-2-(Boc-amino) analogs) can be used to preserve stereochemistry during amide bond formation . Post-coupling deprotection (e.g., TFA cleavage) followed by purification via flash chromatography or recrystallization ensures enantiomeric purity. Chiral HPLC with a cellulose-based column is recommended for validating enantiopurity (>99% ee) .
Q. Which analytical techniques are critical for confirming the structural identity of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR to verify the presence of the 2-bromo-benzyl group (δ ~7.3–7.5 ppm for aromatic protons) and the tertiary amide (δ ~3.1–3.4 ppm for N-Et) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., expected [M+H] for CHBrNO: ~341.08 Da) .
- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal X-ray diffraction is recommended, as demonstrated for structurally similar 2-methoxy-N-[(S)-3-methylbutanoyl]amides .
Q. What storage conditions are optimal for maintaining the stability of this compound?
- Methodological Answer : Store in airtight, light-resistant containers under inert gas (N or Ar) at –20°C. Avoid moisture, as hydrolysis of the amide bond or debromination may occur. Compatibility tests suggest no reactivity with glass or PTFE-lined caps .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments between computational predictions and experimental data?
- Methodological Answer :
- Density Functional Theory (DFT) : Compare calculated H/C NMR chemical shifts (using B3LYP/6-31G* basis sets) with experimental data to validate configurations .
- Vibrational Circular Dichroism (VCD) : Use VCD spectra to distinguish between enantiomers, as applied to related N-substituted butyramides .
- Crystallographic Refinement : Re-examine X-ray data with SHELXL to resolve ambiguities in torsional angles, particularly around the chiral center .
Q. What challenges arise in studying supramolecular interactions of this compound, and how can they be addressed?
- Methodological Answer :
- Co-crystallization Challenges : The bromine atom may dominate packing interactions, overshadowing hydrogen-bonding motifs. Use polar solvents (e.g., DMSO/water mixtures) to encourage H-bond networks, as seen in benzothiazole cocrystal systems .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) can identify polymorphic transitions, while dynamic vapor sorption (DVS) assesses hygroscopicity .
Q. How can researchers design experiments to probe the biological activity of this compound against protein targets?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to screen against bromodomain-containing proteins (e.g., BRD4), leveraging the 2-bromo-benzyl group’s potential as a halogen bond donor .
- Surface Plasmon Resonance (SPR) : Immobilize the compound on a CM5 chip to measure binding kinetics (K, k/k) with target proteins .
- Cellular Assays : Test cytotoxicity in HEK293 or HeLa cells at 1–100 μM doses, using MTT assays to evaluate IC values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
